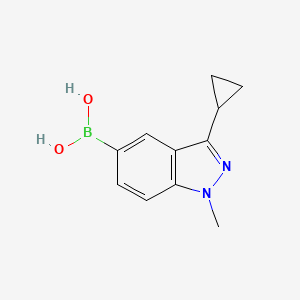

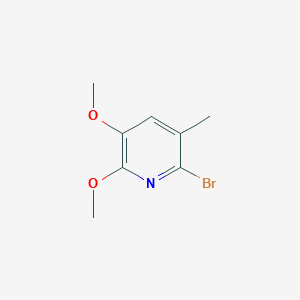

![molecular formula C19H23N7O B2401287 6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 2310011-98-2](/img/structure/B2401287.png)

6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C19H23N7O and its molecular weight is 365.441. The purity is usually 95%.

BenchChem offers high-quality 6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Antihistaminic Activity

Compounds structurally similar to the given molecule have been synthesized and evaluated for their antihistaminic activity and inhibitory effect on eosinophil infiltration. For instance, a series of [1,2,4]triazolo[1,5-b]pyridazines and imidazo[1,2-b]pyridazines with cyclic amines exhibited potent antihistaminic activity, with certain compounds showing significant inhibition of eosinophil infiltration of the skin in sensitized guinea pigs (Gyoten et al., 2003).

Androgen Receptor Downregulation

The development of compounds for the treatment of advanced prostate cancer has included the synthesis of triazolopyridazine derivatives. Modifications to the basic structure have led to the discovery of clinical candidates like AZD3514, which is under evaluation for treating castrate-resistant prostate cancer (Bradbury et al., 2013).

Anti-diabetic Drug Development

Research on triazolo-pyridazine-6-yl-substituted piperazines has identified potential anti-diabetic medications. These compounds have been synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, showing significant insulinotropic activities (Bindu et al., 2019).

Novel Therapeutic Agents

Further research into bicyclic piperazine derivatives of triazolotriazine and triazolopyrimidines has shown that some analogues exhibit high affinity and selectivity for the adenosine A2A receptor, potentially offering therapeutic options for Parkinson's disease (Peng et al., 2004).

Mecanismo De Acción

Target of Action

Related compounds have been shown to target bromodomains , which are protein domains that recognize acetylated lysine residues, playing a crucial role in regulating gene expression.

Mode of Action

Similar compounds have been shown to inhibit bromodomains , which could potentially disrupt protein-protein interactions and alter gene expression.

Biochemical Pathways

Bromodomain inhibition can affect various pathways related to gene expression .

Pharmacokinetics

Related compounds have been shown to have improved affinity, selectivity, and microsomal stability .

Result of Action

Bromodomain inhibition can potentially disrupt protein-protein interactions and alter gene expression .

Propiedades

IUPAC Name |

6-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N7O/c1-2-15(3-1)16-10-19(21-12-20-16)27-11-14-6-8-25(9-7-14)18-5-4-17-23-22-13-26(17)24-18/h4-5,10,12-15H,1-3,6-9,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOOEYLHMRPFIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C4=NN5C=NN=C5C=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

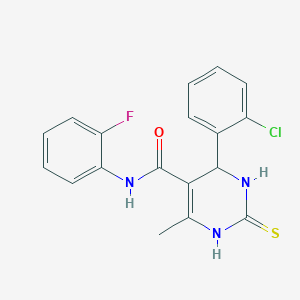

![N-Phenyl-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2401205.png)

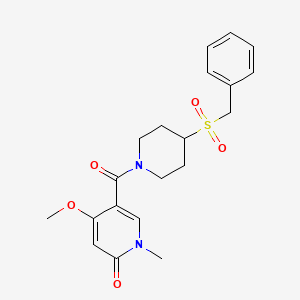

![4-(tert-butyl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2401215.png)

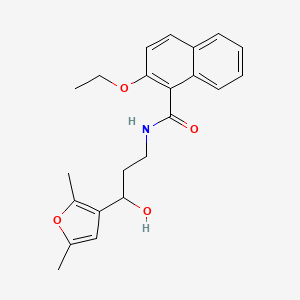

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2401221.png)

![N2,N6-bis(2-(benzo[d]thiazol-2-yl)phenyl)pyridine-2,6-dicarboxamide](/img/structure/B2401222.png)

![6-Hydroxy-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B2401223.png)

![5-bromo-N-(5-((4-ethoxyphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2401224.png)